N-(1-naphthyl)hexanamide
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Overview
Description
N-(1-naphthyl)hexanamide is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.336 g/mol It is a derivative of hexanamide, where the hexanamide moiety is substituted with a 1-naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-naphthyl)hexanamide typically involves the reaction of 1-naphthylamine with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 1-naphthylamine attacks the carbonyl carbon of hexanoyl chloride, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-naphthyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Naphthylamines.
Substitution: Naphthyl derivatives with various functional groups (e.g., nitro, sulfonyl, halogen) on the aromatic ring.
Scientific Research Applications
N-(1-naphthyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(1-naphthyl)hexanamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to inhibit the glucose metabolic pathway of bacteria by binding to enzymes like glucose dehydrogenase . This inhibition disrupts the energy production in bacterial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(1-naphthyl)methylhexanamide
- N-(2,5-dimethoxyphenyl)hexanamide
- N-(1-(1-naphthyl)ethyl)heptanamide
- N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide
Uniqueness
N-(1-naphthyl)hexanamide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising antimicrobial activity, particularly against tuberculosis and various bacterial strains . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development.
Properties
CAS No. |
101286-72-0 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-naphthalen-1-ylhexanamide |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-12-16(18)17-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3,(H,17,18) |
InChI Key |
WWCYIHPKOXDRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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